molecular formula C14H16N6O5 B7737880 MFCD01182072

MFCD01182072

Cat. No.: B7737880
M. Wt: 348.31 g/mol
InChI Key: AMDXUFJRWPBRKU-OMCISZLKSA-N
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Description

Based on analogous MDL entries (e.g., MFCD13195646 and MFCD00003330), such identifiers typically correspond to organoboron or halogenated aromatic compounds with applications in pharmaceuticals, agrochemicals, or materials science . Organoboron compounds, for instance, are critical in Suzuki-Miyaura cross-coupling reactions, while halogenated aromatics often serve as precursors in drug development .

Properties

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O5/c1-24-9-3-4-10(25-2)8(5-9)6-16-18-11(21)7-15-12-13(22)17-14(23)20-19-12/h3-6H,7H2,1-2H3,(H,15,19)(H,18,21)(H2,17,20,22,23)/b16-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDXUFJRWPBRKU-OMCISZLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)CNC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CNC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD01182072 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the final product. The reaction conditions often involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. These methods ensure consistent quality and high yield. The industrial process may also involve additional purification steps, such as crystallization or distillation, to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

MFCD01182072 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

MFCD01182072 has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: this compound is investigated for its therapeutic potential, including its role in drug development and its effects on specific molecular targets.

    Industry: The compound is utilized in the production of specialty chemicals, materials science, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of MFCD01182072 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural and Physicochemical Comparisons

Property This compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Formula Not available C₆H₅BBrClO₂ C₆H₄BrCl₂BO₂
Molecular Weight (g/mol) 235.27 268.32
Log P (XLOGP3) 2.15 2.98
Solubility (mg/mL) 0.24 0.18
TPSA (Ų) 40.46 40.46

Key Observations :

  • Halogen substituents (Br, Cl) and boronic acid groups dominate structural similarities, influencing reactivity and solubility .
  • Higher halogen content in (6-Bromo-2,3-dichlorophenyl)boronic acid correlates with increased molecular weight and reduced solubility compared to (3-Bromo-5-chlorophenyl)boronic acid .

Functional Analogs

Key Observations :

  • Boronic acids like CAS 1046861-20-4 are optimized for palladium-catalyzed couplings, achieving high yields under mild conditions .
  • Halogenated aromatics (e.g., CAS 1761-61-1) demonstrate versatility in heterocycle synthesis, with green chemistry approaches enhancing efficiency .

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